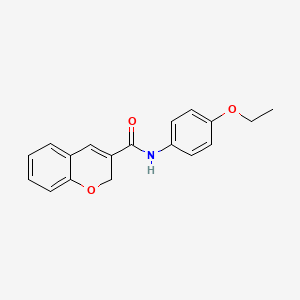
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the benzothiazole derivative with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final product, this compound, is obtained after purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, triethylamine, and dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on cellular processes.
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its ethoxy substitution on the benzothiazole ring, which enhances its lipophilicity and improves its ability to penetrate bacterial cell membranes. This structural feature contributes to its potent antibacterial activity compared to other similar compounds .
Propiedades
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-4-21-10-5-6-11-12(7-10)22-14(15-11)17-23(19,20)13-8-18(3)16-9(13)2/h5-8H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLQAFPBTDISMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CN(N=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B2721273.png)

![3,4-dimethyl-5-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2721276.png)
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B2721277.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2721279.png)

![3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2721281.png)


![Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2721288.png)


![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine](/img/structure/B2721293.png)

